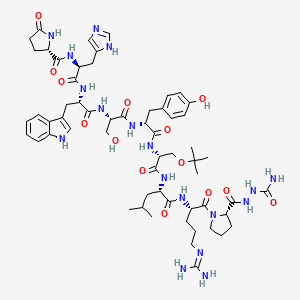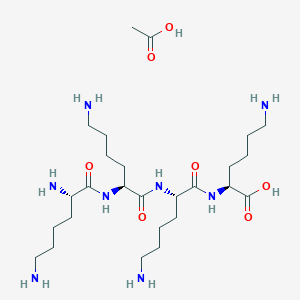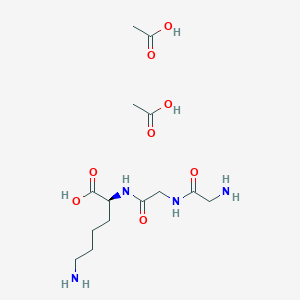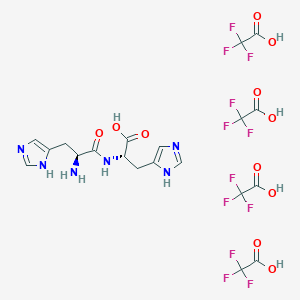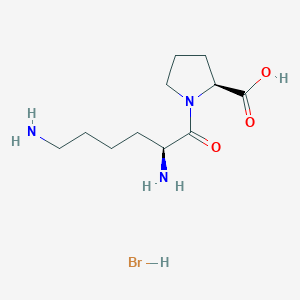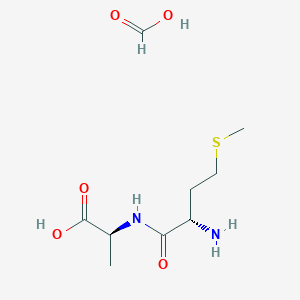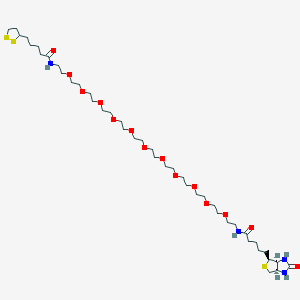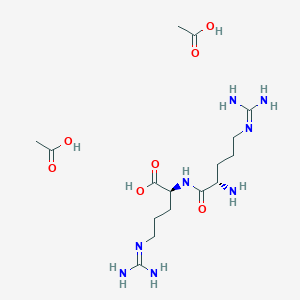
H-Arg-Arg-OH Acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-Arg-Arg-OH Acetate, otherwise known as H-Arg-Arg-Ac, is an amino acid derivative that has been used for a variety of scientific research applications. It is a synthetic compound derived from the amino acid arginine and is used in many biochemical and physiological experiments. H-Arg-Arg-Ac is a versatile compound that can be used to study the effects of various drugs and hormones, as well as to investigate the effects of certain enzymes and proteins on cellular processes.
科学的研究の応用
H-Arg-Arg-Ac has many applications in scientific research. It is used in biochemical and physiological experiments to study the effects of various drugs and hormones on cellular processes. It has also been used to investigate the effects of certain enzymes and proteins on cellular processes. In addition, H-Arg-Arg-Ac has been used to study the mechanism of action of various drugs and hormones, as well as to investigate the effects of certain enzymes and proteins on cellular processes.
作用機序
The mechanism of action of H-Arg-Arg-Ac is not fully understood. However, it is believed to act as an agonist at certain receptors, which lead to the activation of certain cellular processes. In addition, it is believed to interact with certain enzymes, which can lead to the activation of certain cellular processes.
Biochemical and Physiological Effects
H-Arg-Arg-Ac has been shown to have a variety of biochemical and physiological effects. It has been shown to activate certain receptors, which can lead to the activation of certain cellular processes. In addition, it has been shown to interact with certain enzymes, which can lead to the activation of certain cellular processes. Furthermore, H-Arg-Arg-Ac has been shown to have an effect on the expression of certain genes, which can lead to the activation of certain cellular processes.
実験室実験の利点と制限
H-Arg-Arg-Ac has several advantages and limitations when used in laboratory experiments. One of the main advantages of H-Arg-Arg-Ac is its ability to activate certain receptors, which can lead to the activation of certain cellular processes. However, one of the main limitations of H-Arg-Arg-Ac is its potential to interact with certain enzymes, which can lead to the activation of certain cellular processes.
将来の方向性
There are many potential future directions for the use of H-Arg-Arg-Ac in scientific research. One potential future direction is to use H-Arg-Arg-Ac to study the effects of certain drugs and hormones on cellular processes. Another potential future direction is to use H-Arg-Arg-Ac to investigate the effects of certain enzymes and proteins on cellular processes. Additionally, H-Arg-Arg-Ac could be used to study the mechanism of action of certain drugs and hormones, as well as to investigate the effects of certain enzymes and proteins on cellular processes. Finally, H-Arg-Arg-Ac could be used to study the effects of certain genes on cellular processes.
合成法
H-Arg-Arg-Ac is synthesized from the amino acid arginine, which is a naturally occurring amino acid found in proteins. The synthesis of H-Arg-Arg-Ac involves the reaction of arginine with acetic anhydride in the presence of a base, such as sodium hydroxide. This reaction produces the desired product, H-Arg-Arg-Ac, as well as other byproducts.
特性
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N8O3.2C2H4O2/c13-7(3-1-5-18-11(14)15)9(21)20-8(10(22)23)4-2-6-19-12(16)17;2*1-2(3)4/h7-8H,1-6,13H2,(H,20,21)(H,22,23)(H4,14,15,18)(H4,16,17,19);2*1H3,(H,3,4)/t7-,8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMROQCCFCROKA-FOMWZSOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.CC(=O)O.C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34N8O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Arg-Arg-OH Acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

